molecular formula C25H33NO5Si B13399569 4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Cat. No.: B13399569
M. Wt: 455.6 g/mol
InChI Key: LNVNYIRAWWXDCG-UHFFFAOYSA-N
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Description

4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is a complex organic compound that features a tert-butyl(dimethyl)silyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and a butanoic acid backbone. This compound is often used in organic synthesis and as a protecting group in peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the hydroxyl group with tert-butyl(dimethyl)silyl chloride in the presence of imidazole and dimethylformamide as a solvent . The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for the efficient production of this compound with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the silyl ether and Fmoc-protected amine sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide or ammonia in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid involves the protection of functional groups during chemical synthesis. The tert-butyl(dimethyl)silyl group protects hydroxyl groups from unwanted reactions, while the Fmoc group protects amines. These protecting groups can be selectively removed under specific conditions, allowing for controlled synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is unique due to its dual protecting groups, which provide versatility in synthetic applications. The combination of tert-butyl(dimethyl)silyl and Fmoc groups allows for selective protection and deprotection, making it a valuable tool in complex organic synthesis.

Properties

Molecular Formula

C25H33NO5Si

Molecular Weight

455.6 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C25H33NO5Si/c1-25(2,3)32(4,5)31-15-14-22(23(27)28)26-24(29)30-16-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-22H,14-16H2,1-5H3,(H,26,29)(H,27,28)

InChI Key

LNVNYIRAWWXDCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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